molecular formula C11H11BrO4 B2552394 2-Bromo-6-ethoxy-4-formylphenyl acetate CAS No. 99853-25-5

2-Bromo-6-ethoxy-4-formylphenyl acetate

Cat. No.: B2552394
CAS No.: 99853-25-5
M. Wt: 287.109
InChI Key: BMHQLIWJIZLBOY-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₁BrO₄
Molecular Weight: 287.109 g/mol
CAS RN: 99853-25-5
IUPAC Name: (2-Bromo-6-ethoxy-4-formylphenyl) acetate
Key Features:

  • Substituents: Bromo (-Br), ethoxy (-OCH₂CH₃), formyl (-CHO), and acetate (-OAc) groups on a phenyl ring.
  • Physicochemical Properties:
    • logP (Predicted): ~2.5–3.5 (moderate lipophilicity)
    • Polar Surface Area (PSA): ~52.6 Ų (indicative of moderate polarity)
  • Applications: Intermediate in pharmaceutical synthesis, particularly in derivatization reactions (e.g., Schiff base formation via the formyl group) .

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHQLIWJIZLBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl acetate typically involves multiple steps. One common method includes the bromination of 6-ethoxy-4-formylphenyl acetate. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl acetate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Key Applications/Reactivity Differences Reference
2-Bromo-6-ethoxy-4-formylphenyl acetate C₁₁H₁₁BrO₄ 287.109 Br, OEt, CHO, OAc ~3.0 Versatile intermediate for condensation reactions
2-Bromo-6-ethoxy-4-formylphenyl benzoate C₁₆H₁₃BrO₄ 349.18 Br, OEt, CHO, OBz 3.515 Enhanced lipophilicity for hydrophobic matrices
2-Bromo-4-formyl-6-methoxyphenyl acetate C₁₀H₉BrO₄ 273.08 Br, OMe, CHO, OAc ~2.8 Reduced steric hindrance (methoxy vs. ethoxy)
Ethyl (2,4-dibromo-6-formylphenoxy)acetate C₁₁H₁₀Br₂O₄ 368.01 2 Br, CHO, OAc, OEt ~3.2 Higher electrophilic resistance; halogen-rich
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate C₁₅H₁₂BrClO₅S 419.67 Br, OEt, CHO, SO₃C₆H₄Cl ~1.5 Increased polarity for aqueous-phase reactions

Functional Group-Driven Reactivity Differences

Acetate vs. Benzoate Esters :

  • The benzoate analog (C₁₆H₁₃BrO₄) exhibits higher lipophilicity (logP 3.515 vs. ~3.0 for acetate) due to the aromatic benzoate group, making it suitable for lipid-soluble drug formulations .
  • The acetate’s smaller ester group (OAc) enhances solubility in polar aprotic solvents (e.g., DMF), favoring nucleophilic acyl substitutions .

Ethoxy vs.

Sulfonate vs. Acetate :

  • The sulfonate derivative (C₁₅H₁₂BrClO₅S) has a polar sulfonic acid group, significantly lowering logP (~1.5) and enhancing water solubility, ideal for ion-exchange chromatography or hydrophilic interactions .

Dibromo Analogs: Ethyl (2,4-dibromo-6-formylphenoxy)acetate (C₁₁H₁₀Br₂O₄) exhibits dual bromine substituents, which may hinder electrophilic substitutions but enhance halogen bonding in crystal engineering .

Biological Activity

2-Bromo-6-ethoxy-4-formylphenyl acetate (CAS No. 99853-25-5) is a synthetic organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H13BrO3
  • Molecular Weight : 287.12 g/mol
  • Structure : The compound consists of a bromine atom, an ethoxy group, and a formyl group attached to a phenyl ring, which contributes to its reactivity and potential biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or protein synthesis.

Antifungal Activity

In vitro studies have demonstrated that this compound possesses antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The antifungal mechanism may involve disrupting fungal cell membrane integrity or inhibiting key metabolic pathways.

Anticancer Properties

Emerging research indicates that this compound may have anticancer effects. Studies have reported its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy, particularly for tumors resistant to conventional treatments.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
  • Cell Cycle Arrest : Research has indicated that this compound can interfere with the cell cycle, particularly in cancer cells, preventing their division and growth.

Case Study 1: Antibacterial Evaluation

A study conducted by researchers evaluated the antibacterial activity of various derivatives of formylphenyl acetates against clinical isolates of E. coli. The results showed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL, indicating strong antibacterial potential.

CompoundMIC (µg/mL)
This compound32
Control (Ciprofloxacin)16

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 15 µM, suggesting significant anticancer activity.

Treatment Concentration (µM)Cell Viability (%)
0100
585
1065
1540

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